![molecular formula C₁₅H₁₈N₄O₇ B1140144 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile CAS No. 23192-63-4](/img/structure/B1140144.png)
5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile
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Description
5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile (5A1TARIC) is an organic compound composed of an amine group, a furanose sugar, and an imidazole group connected to a carbonitrile group. This compound is a derivative of the naturally occurring nucleoside inosine monophosphate (IMP). 5A1TARIC has been studied extensively in the scientific field due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Cancer Research
This compound is extensively employed in pharmaceutical research, particularly in the study of cancer . It perturbs pivotal cellular mechanisms, effectively retarding the proliferation and duplication of malignant cells .
Viral Infections
In addition to cancer research, this compound is also used in the research of viral infections . It can interfere with the replication of infectious compounds, potentially leading to new antiviral therapies .
Nucleoside Analogue
The compound is a nucleoside analogue that can enter nucleoside pools and significantly increase levels of adenosine during periods of ATP breakdown . This property makes it useful in various biochemical research applications .
Cardioprotection
Adenosine-regulating agents (ARAs) have been recognized for their therapeutic potential in myocardial ischemia . As this compound can increase adenosine levels, it may have cardioprotective effects .
Biochemical Research
Due to its unique structure and properties, this compound is often used in biochemical research to study the function and behavior of similar biological molecules .
Drug Development
The compound’s ability to interact with various biological systems makes it a valuable tool in drug development . It can serve as a starting point for the development of new therapeutic agents .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWYLFGHOSANL-RGCMKSIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile |
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